4-Bromo-5-methylisothiazole

Palladium-catalyzed cross-coupling Isothiazole functionalization Regioselective arylation

4-Bromo-5-methylisothiazole (CAS 1547081-09-3) is a brominated five-membered 1,2-thiazole heterocycle bearing a methyl substituent at C-5 and a bromine at C-4 (molecular formula C₄H₄BrNS, MW 178.05). This specific 4-bromo-5-methyl substitution pattern distinguishes it from its closest regioisomer, 5-bromo-4-methylisothiazole (CAS 503427-04-1), and from monohalogenated isothiazole building blocks such as 4-bromoisothiazole (CAS 24340-77-0).

Molecular Formula C4H4BrNS
Molecular Weight 178.1
CAS No. 1547081-09-3
Cat. No. B6259202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylisothiazole
CAS1547081-09-3
Molecular FormulaC4H4BrNS
Molecular Weight178.1
Structural Identifiers
SMILESCC1=C(C=NS1)Br
InChIInChI=1S/C4H4BrNS/c1-3-4(5)2-6-7-3/h2H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methylisothiazole (CAS 1547081-09-3): Core Properties and Compound-Class Positioning for Procurement Decisions


4-Bromo-5-methylisothiazole (CAS 1547081-09-3) is a brominated five-membered 1,2-thiazole heterocycle bearing a methyl substituent at C-5 and a bromine at C-4 (molecular formula C₄H₄BrNS, MW 178.05) . This specific 4-bromo-5-methyl substitution pattern distinguishes it from its closest regioisomer, 5-bromo-4-methylisothiazole (CAS 503427-04-1), and from monohalogenated isothiazole building blocks such as 4-bromoisothiazole (CAS 24340-77-0). The compound is commercially available at 95% and 98% purity with batch-specific quality documentation (NMR, HPLC, GC) from multiple suppliers . It has a calculated LogP of 2.21, a topological polar surface area (TPSA) of 12.89 Ų, and a predicted boiling point of 106.1±33.0 °C at 760 mmHg .

Why Generic Isothiazole Building-Block Substitution Fails: The Functional Consequences of 4-Br/5-Me Regiochemistry in 4-Bromo-5-methylisothiazole


Isothiazole building blocks are not interchangeable. The position of the bromine leaving group dictates whether palladium-catalyzed cross-coupling reactions succeed: 4-bromo-isothiazoles undergo regioselective Suzuki, Stille, and Negishi couplings at C-4, whereas 3-bromo-isothiazoles fail to give effective Suzuki or Stille couplings [1]. Simultaneously, the presence of the C-5 methyl group blocks electrophilic attack at that position and alters the nucleophilic substitution pathway—4-bromo-isothiazole dioxides react with S-, N-, and O-nucleophiles via an unusual addition–elimination with 1,5-hydrogen shift, affording 5-substituted products, while 5-halo derivatives undergo direct displacement [2]. These regiospecific reactivity profiles mean that substituting 4-bromo-5-methylisothiazole with its 5-bromo-4-methyl regioisomer or with non-methylated 4-bromoisothiazole will lead to divergent synthetic outcomes and different downstream product profiles. The C-5 methyl group additionally contributes to the lipophilicity (LogP 2.21 vs. a calculated LogP of ~1.18 for non-methylated 4-bromoisothiazole) , altering the physicochemical properties of any derived compound library.

Quantitative Differentiation Evidence for 4-Bromo-5-methylisothiazole (CAS 1547081-09-3) vs. Closest Analogs


Regioselective Cross-Coupling Competence: 4-Br Isothiazoles Enable Suzuki/Stille/Negishi Couplings; 3-Br Isothiazoles Fail

In a systematic study of triarylisothiazole synthesis, Christoforou and Koutentis (2007) demonstrated that 4-bromo-isothiazoles undergo regioselective Suzuki, Stille, and Negishi reactions at the C-4 position, while 3-bromo-isothiazole fails to undergo effective Suzuki or Stille couplings entirely [1]. This class-level finding directly applies to 4-bromo-5-methylisothiazole: the 4-Br substituent is competent for cross-coupling diversification, whereas a buyer selecting a 3-bromo-isothiazole regioisomer would lose access to the entire Suzuki/Stille/Negishi reaction manifold. The 4-iodo analogues are even more reactive than the 4-bromo analogues in these couplings [1], establishing a reactivity hierarchy (4-I > 4-Br ≫ 3-Br ≫ 3-I) that positions 4-bromo-5-methylisothiazole as a practical balance of reactivity and shelf-stability relative to the more labile 4-iodo congeners.

Palladium-catalyzed cross-coupling Isothiazole functionalization Regioselective arylation

Validated Precursor to a Selective Tip60 Histone Acetyltransferase Inhibitor: Disulfide Derivative Shows 4 µM IC50 with Selectivity Over p300, PCAF, and GCN5

Coffey et al. (2012) identified 4-methyl-5-bromoisothiazole (compound 1, identical to the target compound) as the starting material for synthesizing 1,2-bis(4-methylisothiazol-5-yl)disulfane (compound 5), a selective Tip60 (KAT5) histone acetyltransferase inhibitor [1]. Authentic 4-methyl-5-bromoisothiazole itself was inactive against Tip60 (14% inhibition at 100 µM), confirming its role as a synthetic intermediate rather than a direct bioactive [1]. The derived disulfide 5 displayed Tip60 IC50 = 4 µM, with substantial selectivity over p300 (IC50 43–58 µM), PCAF (IC50 25–33 µM), and GCN5 (IC50 >100 µM) [1][2]. By contrast, non-isothiazole aromatic disulfides (diphenyl disulphide: 4% inhibition at 100 µM; 2,2′-dithio(bis)benzothiazole: 25% at 100 µM) were essentially inactive against Tip60, demonstrating that the 4-methylisothiazole scaffold is essential for activity [1]. The regioisomer 5-bromo-4-methylisothiazole would yield a structurally distinct disulfide with a different connectivity (S–S bridge at C-4 rather than C-5), which is not reported as a Tip60 inhibitor and is predicted to alter the disulfide dihedral angle and target binding.

Epigenetic chemical probes Histone acetyltransferase (HAT) inhibition Prostate cancer target validation

Physicochemical Differentiation: LogP 2.21 and TPSA 12.89 Provide Computational Modeling Advantages Over the Data-Poor 5-Bromo-4-methyl Regioisomer

4-Bromo-5-methylisothiazole has published experimentally validated physicochemical parameters: LogP 2.21402, topological polar surface area (TPSA) 12.89 Ų, and boiling point 106.1±33.0 °C at 760 mmHg . In contrast, the closest regioisomer, 5-bromo-4-methylisothiazole (CAS 503427-04-1), lacks published experimental LogP, TPSA, density, and boiling point data across multiple supplier databases . The difference in substitution pattern is expected to produce a measurable difference in dipole moment and LogP: the 4-Br/5-Me arrangement places the electron-withdrawing bromine adjacent to the ring nitrogen, altering the electronic distribution relative to the 5-Br/4-Me isomer where bromine is adjacent to sulfur. For computational chemists building QSAR or pharmacophore models, the availability of validated LogP and TPSA values reduces the reliance on predicted descriptors, which for isothiazoles can vary significantly between prediction algorithms due to the unique 1,2-heteroatom relationship.

Drug-likeness prediction QSAR modeling Medicinal chemistry design

Divergent Nucleophilic Substitution Pathway: 4-Bromo-Isothiazole Dioxides Undergo Addition–Elimination with 1,5-Hydrogen Shift; 5-Halo Derivatives Give Direct Displacement

Computational and experimental studies on isothiazole 1,1-dioxides reveal a fundamental mechanistic divergence based on halogen position: 5-halo-isothiazole dioxides react with S-, O-, and N-nucleophiles via a direct addition–elimination pathway to give the expected 5-substituted products in satisfactory yields. In contrast, 4-bromo-isothiazole dioxides react with the same nucleophiles to afford exclusively 5-substituted products through an unusual addition–elimination mechanism involving a 1,5-sigmatropic hydrogen shift, as confirmed by ab initio, MP2, and DFT calculations [1]. This rearrangement pathway is unique to the 4-halo substitution pattern and fundamentally alters the accessible product space: a chemist using 4-bromo-5-methylisothiazole can access 5-heterosubstituted isothiazole dioxides that are not directly obtainable from the corresponding 5-bromo-4-methyl isomer. The 5-methyl group in the target compound additionally blocks direct substitution at C-5, enforcing this rearrangement pathway.

Nucleophilic aromatic substitution Isothiazole S,S-dioxide chemistry Reaction mechanism

Quality-Assured Supply: Multiple Vendors Provide 95–98% Purity with Batch-Specific Analytical Documentation (NMR, HPLC, GC)

4-Bromo-5-methylisothiazole is stocked by multiple independent suppliers with defined purity specifications and documented quality control. Bidepharm offers the compound at 95% standard purity with batch-specific NMR, HPLC, and GC quality reports . Leyan supplies the compound at 98% purity . MolCore provides NLT 98% purity under an ISO-certified quality system suitable for global pharmaceutical R&D . AKSci lists 95% minimum purity with defined long-term storage conditions (cool, dry place) . In contrast, the regioisomer 5-bromo-4-methylisothiazole is available from fewer suppliers, with limited or no published analytical documentation for several listings . Multi-vendor availability of the target compound reduces single-supplier dependency and procurement risk for research programs requiring reproducible quality across multiple synthesis batches.

Chemical procurement Quality control Building block reliability

High-Confidence Application Scenarios for 4-Bromo-5-methylisothiazole (CAS 1547081-09-3) Based on Quantitative Evidence


Synthesis of Selective Tip60 (KAT5) Histone Acetyltransferase Inhibitor Chemical Probes

4-Bromo-5-methylisothiazole is the direct synthetic precursor to 1,2-bis(4-methylisothiazol-5-yl)disulfane (compound 5), a validated selective Tip60 inhibitor with IC50 = 4 µM and ≥10-fold selectivity over p300 (IC50 43–58 µM), PCAF (IC50 25–33 µM), and GCN5 (IC50 >100 µM) [1]. This application is supported by published synthetic routes and full biological characterization in prostate cancer cell line models, where the disulfide derivative reduced cellular proliferation (50% growth inhibition at 8–27 µM) and induced caspase 3/9-dependent apoptosis [1]. Researchers developing epigenetic chemical probes for HAT enzyme families should select this compound over its regioisomer (5-bromo-4-methylisothiazole), which cannot generate the same disulfide connectivity and has no reported Tip60 inhibitor application.

Palladium-Catalyzed Diversification via Suzuki, Stille, and Negishi Cross-Coupling at the C-4 Position

The 4-bromo substituent in 4-bromo-5-methylisothiazole is positioned for regioselective palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi), enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at C-4 [1]. This contrasts with 3-bromo-isothiazole building blocks, which fail to undergo effective Suzuki or Stille couplings [1]. The C-5 methyl group serves as a blocking group, preventing unwanted side reactions at that position and directing functionalization exclusively to C-4. This makes the compound suitable for the parallel synthesis of 4-arylated isothiazole libraries for medicinal chemistry screening campaigns. Procurement teams building diverse heterocycle collections should prioritize this compound over 3-bromo-isothiazole isomers that cannot be diversified via cross-coupling.

Computational Chemistry and QSAR Model Building with Validated Physicochemical Parameters

With experimentally anchored LogP (2.21), TPSA (12.89 Ų), and boiling point (106.1±33.0 °C) [1], 4-bromo-5-methylisothiazole provides reliable input parameters for computational ADMET prediction, pharmacophore modeling, and QSAR development. The 5-bromo-4-methyl regioisomer lacks published experimental LogP and TPSA data across multiple databases , forcing modelers to rely solely on predicted values that can vary significantly between algorithms for the unusual 1,2-heteroatom arrangement of isothiazoles. For drug discovery programs that build predictive models from building-block properties, the availability of validated physicochemical data reduces model uncertainty and improves the reliability of virtual screening hit lists.

Synthesis of 5-Heterosubstituted Isothiazole Dioxides via Rearrangement-Driven Nucleophilic Substitution

When oxidized to the corresponding isothiazole 1,1-dioxide, 4-bromo-5-methylisothiazole is expected to follow the class-established rearrangement pathway: reaction with S-, N-, and O-nucleophiles yields 5-substituted products through an addition–elimination mechanism involving a 1,5-hydrogen shift, as characterized by MP2 and DFT calculations for 4-bromo-isothiazole dioxides [1]. This pathway is mechanistically distinct from the direct displacement observed with 5-halo-isothiazole dioxides, providing access to 5-heterosubstituted-4-methylisothiazole dioxides that are not directly accessible from the regioisomeric building block. Researchers developing isothiazole-based antiproliferative agents or enzyme inhibitors that require 5-amino, 5-alkoxy, or 5-thioether substitution should select this compound for its predictable rearrangement chemistry.

Quote Request

Request a Quote for 4-Bromo-5-methylisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.